molecular formula C11H14ClNO4 B3367225 (2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride CAS No. 167551-16-8

(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride

Cat. No. B3367225
CAS RN: 167551-16-8
M. Wt: 259.68 g/mol
InChI Key: ZCXSTXZWTSZMNY-FVGYRXGTSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with boronic esters. For instance, pinacol boronic esters are valuable building blocks in organic synthesis. Protodeboronation of these esters can be achieved using a radical approach . Another method involves the reaction of aldehydes with Meldrum’s acid through a Knoevenagel condensation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include deboronation, oxidation, and coupling reactions .

Safety and Hazards

The safety data sheet for phenylboronic acid indicates that it is harmful if swallowed and it is advised to wash skin thoroughly after handling . It’s important to note that the safety and hazards of “(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride” might be different.

properties

IUPAC Name

(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSTXZWTSZMNY-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Reactant of Route 2
(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Reactant of Route 3
(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Reactant of Route 4
(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Reactant of Route 5
(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Reactant of Route 6
(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride

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